N-(3,4-dichlorophenyl)-4-ethoxybenzamide
Description
N-(3,4-Dichlorophenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 3,4-dichlorophenylamine moiety linked to a 4-ethoxy-substituted benzoyl group. This compound belongs to a broader class of N-substituted benzamides, which are often explored for their pharmacological and biological activities.
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
FGTWBDCTSFNAEA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-(3,4-dichlorophenyl)-4-ethoxybenzamide can be contextualized against related benzamides and acetamides, as outlined below:
Structural Analogues and Substitution Patterns
Key Comparisons
Substituent Position and Bioactivity
- The 3,4-dichlorophenyl group in the target compound contrasts with 2,3-dichlorophenyl in etobenzanid. Positional isomerism significantly impacts bioactivity; for example, etobenzanid’s herbicidal activity is absent in the 3,4-dichloro analog .
- In opioid analogs like U-47700 , the 3,4-dichlorophenyl group enhances μ-opioid receptor (MOR) binding, whereas the ethoxy group in the target compound may alter selectivity or potency .
Functional Group Influence
- Hydroxy vs. Ethoxy Substitutents : The 2-hydroxy group in 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide contributes to antimicrobial activity by enabling hydrogen bonding with bacterial targets . In contrast, the ethoxy group in the target compound may reduce metabolic degradation, improving bioavailability.
- Crystallographic Conformation : N-(3,4-dichlorophenyl)benzamide exhibits a dihedral angle of 58.3° between the benzoyl and aniline rings, which could influence solubility and packing efficiency. The ethoxy group in the target compound may further modify this conformation .
Receptor Binding and Selectivity
- While U-47700 shows strong MOR affinity (7.5× morphine), benzamides with bulkier substituents (e.g., ethoxy) may exhibit divergent receptor profiles. For instance, BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) targets σ-receptors, highlighting the role of side-chain modifications .
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism compared to methoxy or hydroxy groups, as seen in comparisons with 4-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide .
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